3-Chloro-6-(chloromethyl)pyridazine hydrochloride

描述

Chemical Identity and Nomenclature

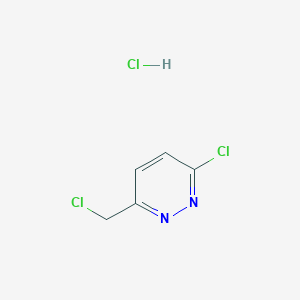

3-Chloro-6-(chloromethyl)pyridazine hydrochloride is a halogenated heterocyclic compound belonging to the pyridazine class of nitrogen-containing aromatics. The compound exists in its hydrochloride salt form, which significantly influences its physical and chemical properties compared to the free base. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound.

The molecular structure consists of a six-membered pyridazine ring containing two adjacent nitrogen atoms, with chlorine substituents at the 3-position and a chloromethyl group at the 6-position. The hydrochloride counterion provides additional stability and modifies the compound's solubility characteristics in various solvents. The base compound, 3-chloro-6-(chloromethyl)pyridazine, has the molecular formula C₅H₄Cl₂N₂ with a molecular weight of 163.00 grams per mole, while the hydrochloride salt form has the formula C₅H₅Cl₃N₂ with a molecular weight of 199.47 grams per mole.

Table 1: Chemical Identifiers and Properties

The compound possesses multiple synonyms and alternative nomenclatures used in various chemical databases and literature sources. These include systematic variations such as 3-chloro-6-chloromethylpyridazine and 6-chloro-3-chloromethylpyridazine, reflecting different numbering conventions within the pyridazine ring system. The European Community number for the base compound is 886-900-1, while the hydrochloride salt has the designation 828-596-5.

Structural analysis reveals the compound's International Chemical Identifier code as InChI=1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H for the hydrochloride form. The corresponding International Chemical Identifier Key is WNVIYQMAWLDVQG-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications. These standardized identifiers facilitate accurate communication and data exchange within the scientific community.

Historical Context and Discovery

The development of this compound emerged from broader research into pyridazine chemistry during the mid-to-late 20th century. The base compound, 3-chloro-6-(chloromethyl)pyridazine, was first documented in chemical databases in 2007, suggesting its initial synthesis and characterization occurred around this timeframe. The compound's discovery represents part of systematic efforts to explore halogenated pyridazine derivatives for their potential applications in pharmaceutical and agricultural chemistry.

Early synthetic approaches to pyridazine derivatives focused on the cyclization of appropriate precursors, often involving hydrazine chemistry and subsequent functionalization reactions. The development of efficient chlorination methodologies became crucial for accessing compounds like 3-chloro-6-(chloromethyl)pyridazine, as traditional electrophilic aromatic substitution reactions often proved challenging with electron-deficient pyridazine systems. Research groups investigating heterocyclic chemistry recognized the potential of chloromethyl-substituted pyridazines as versatile synthetic intermediates.

The progression from the free base to the hydrochloride salt form represented an important advancement in the compound's practical utility. Salt formation typically improves crystallinity, stability, and handling characteristics of organic compounds, making them more suitable for research and potential commercial applications. The hydrochloride derivative of 3-chloro-6-(chloromethyl)pyridazine was subsequently developed and characterized, with the first database entries appearing in 2013.

Table 2: Historical Timeline of Compound Development

| Year | Milestone | Significance |

|---|---|---|

| 2007 | First database entry for base compound | Initial synthesis and characterization |

| 2013 | Hydrochloride salt form documented | Enhanced stability and handling properties |

| 2018-2020 | Increased research applications | Growing interest in pharmaceutical applications |

| 2024-2025 | Commercial availability expansion | Wider access for research purposes |

The historical development of synthesis methodologies for this compound class reflects broader trends in heterocyclic chemistry. Early methods often employed harsh reaction conditions and produced modest yields, but technological advances and improved understanding of reaction mechanisms led to more efficient synthetic routes. The evolution of chlorination techniques, particularly the development of selective chlorinating agents, proved instrumental in accessing specific substitution patterns on the pyridazine ring system.

Relevance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research, particularly within the fields of medicinal chemistry and synthetic organic chemistry. The compound serves as a crucial building block for the construction of more complex heterocyclic systems, with the chloromethyl functionality providing an excellent handle for nucleophilic substitution reactions. Modern pharmaceutical research increasingly relies on such versatile intermediates to access diverse chemical libraries for drug discovery programs.

The compound's utility in vicarious nucleophilic substitution reactions has been demonstrated in related pyridazine systems, where the chlorine substituents facilitate the introduction of various nucleophiles under relatively mild conditions. This reactivity profile makes it particularly valuable for parallel synthesis approaches commonly employed in modern drug discovery efforts. Research groups have utilized similar compounds to generate extensive series of derivatives for biological screening applications.

Current applications span multiple areas of chemical research, including the development of anticancer agents, where pyridazine derivatives have shown promising biological activities. The compound's structure allows for systematic modification at both the chlorine positions and the chloromethyl group, enabling structure-activity relationship studies essential for pharmaceutical development. The presence of multiple reactive sites provides opportunities for sequential functionalization strategies, allowing chemists to build complex molecular architectures efficiently.

Table 3: Contemporary Research Applications

| Research Area | Application | Advantage |

|---|---|---|

| Medicinal Chemistry | Drug intermediate synthesis | Multiple functionalization sites |

| Heterocyclic Chemistry | Building block for complex structures | Versatile reactivity profile |

| Material Science | Precursor for specialty polymers | Controlled polymerization potential |

| Agrochemical Research | Pesticide development | Enhanced biological activity |

The compound's role in modern synthesis methodologies extends beyond traditional organic chemistry applications. Recent developments in cross-coupling chemistry and metal-catalyzed transformations have opened new avenues for utilizing chlorinated pyridazines in sophisticated synthetic sequences. The electron-deficient nature of the pyridazine ring system, combined with the strategically placed chlorine substituents, makes it an excellent substrate for various palladium-catalyzed coupling reactions.

Environmental considerations in modern chemical research have also influenced the compound's relevance. As regulatory requirements become more stringent, researchers increasingly favor synthetic intermediates that enable efficient, atom-economical transformations. The multiple reactive sites in this compound allow for high-yielding reactions that minimize waste generation, aligning with green chemistry principles. This aspect becomes particularly important in pharmaceutical manufacturing, where environmental impact and sustainability concerns drive process development decisions.

属性

IUPAC Name |

3-chloro-6-(chloromethyl)pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIYQMAWLDVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420865-79-7 | |

| Record name | 3-chloro-6-(chloromethyl)pyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chloromethylation of 3,6-Dichloropyridazine

One common approach involves starting from 3,6-dichloropyridazine, which undergoes chloromethylation at the 6-position. This can be achieved by reacting with chloromethylating agents under controlled conditions.

- Reaction Conditions: Typically conducted in solvents such as dimethylformamide (DMF) or methylene chloride at elevated temperatures (80–160°C).

- Catalysts and Reagents: Chloromethyl methyl ether or formaldehyde with hydrochloric acid can be used as chloromethylating agents.

- Purification: The crude product is purified by recrystallization and silica gel column chromatography to achieve high purity.

Halogen Exchange and Chlorination

Another method involves selective halogenation of pyridazine derivatives:

- Starting from 3-amino-6-chloropyridazine, chlorination can be performed using phosphoryl chloride or other chlorinating agents to introduce the chloromethyl group.

- Reaction temperatures range from 30°C to 180°C, with reaction times between 5 to 26 hours.

- Purification involves evaporation concentration, recrystallization, and chromatographic separation.

Continuous Chlorination Using Gaseous Chlorine

A patented industrial method describes the use of gaseous chlorine and 2-methylpyridine hydrochloride as raw materials to produce chlorinated pyridazine derivatives:

- The process involves two reactors operating at 140–230°C, preferably 190–210°C.

- Gaseous chlorine reacts with the initiator to form HCl gas, which then forms 2-methylpyridine hydrochloride in a controlled counter-current flow.

- The hydrochloride reacts with excess chlorine to form chloromethylated pyridazine derivatives.

- This method offers high selectivity, yield, and environmental benefits suitable for commercial production.

Alternative Routes via Pyridazine 1-Oxides and Halogenopyridazines

Research literature reports synthesis starting from pyridazine 1-oxides and halogenopyridazines:

- Halogenopyridazines react with potassium amide in liquid ammonia to afford selectively chloromethylated pyridazine derivatives.

- These reactions are performed at low temperatures (~20°C) with long reaction times (up to 24 hours).

- The products are isolated by filtration and purified by recrystallization.

| Method | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Techniques |

|---|---|---|---|---|---|---|

| Chloromethylation (patent data) | 3,6-Dichloropyridazine | DMF, CH2Cl2 | 80–160 | 7–9 | 82–94 | Recrystallization, silica gel chromatography |

| Halogenation with POCl3 | 3-Amino-6-chloropyridazine | Acetonitrile | 30–180 | 5–26 | 85–90 | Evaporation, recrystallization |

| Continuous chlorination | 2-Methylpyridine hydrochloride | Gaseous chlorine | 140–230 | Continuous | High | Rectification, recrystallization |

| Halogenopyridazine reaction | Halogenopyridazines | Liquid ammonia | ~20 | 24 | ~90 | Filtration, recrystallization |

- The chloromethylation of 3,6-dichloropyridazine in DMF or methylene chloride at 100°C for 7–9 hours yields the target compound with purity above 98% and yields exceeding 80% after chromatographic purification.

- Continuous chlorination using gaseous chlorine and 2-methylpyridine hydrochloride under UV irradiation at 195°C achieves a stable reaction state producing a volatile mixture rich in 6-chloro-2-trichloromethyl pyridine, a close analog, which can be further processed to the target compound.

- Selective halogenation and chloromethylation via halogenopyridazine intermediates under liquid ammonia conditions provide high yields (~90%) with straightforward isolation.

- Purification strategies emphasize recrystallization and chromatographic techniques to achieve high purity (>98%) necessary for pharmaceutical applications.

The preparation of 3-chloro-6-(chloromethyl)pyridazine hydrochloride is well-established through multiple synthetic routes involving chloromethylation, selective halogenation, and continuous chlorination processes. Reaction conditions are tailored to optimize yield and purity, with solvent choice, temperature, and reaction time being critical factors. Industrial methods focus on continuous processes for scalability and environmental compliance. Purification typically involves recrystallization and chromatographic methods to ensure high product quality.

化学反应分析

Types of Reactions

3-Chloro-6-(chloromethyl)pyridazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce various aryl or heteroaryl pyridazines .

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

3-Chloro-6-(chloromethyl)pyridazine hydrochloride serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Reactivity

The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : The chlorine atom at position 3 can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The chloromethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The pyridazine ring can be reduced to yield dihydropyridazine derivatives.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can lead to significant therapeutic effects.

Case Study: Anticancer Activity

In a study exploring potential anticancer agents, derivatives of this compound were evaluated for their ability to inhibit cancer cell proliferation. Results demonstrated promising activity against various cancer cell lines, suggesting its utility in cancer therapy development .

Pharmaceutical Development

Therapeutic Potential

The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its unique chemical properties may confer advantages in drug design, particularly in creating targeted therapies.

| Application Area | Details |

|---|---|

| Chemistry | Building block for heterocycles |

| Biology | Enzyme inhibition and receptor modulation |

| Medicine | Anti-inflammatory and anticancer activities |

| Industry | Development of agrochemicals and pharmaceuticals |

Agrochemical Applications

This compound is also explored in the field of agrochemicals. It can serve as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

作用机制

The mechanism of action of 3-Chloro-6-(chloromethyl)pyridazine hydrochloride involves its interaction with specific molecular targets. The chloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 3-Chloro-6-(chloromethyl)pyridazine hydrochloride and related pyridazine derivatives:

Structural and Functional Comparisons

Chlorine vs. Bulkier Substituents :

The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, distinguishing it from analogs like 3-Chloro-6-(4-methylphenyl)pyridazine , where the bulky aryl group enhances lipophilicity and receptor binding . In contrast, 3-Chloro-6-hydrazinylpyridazine contains a hydrazine group, enabling condensation reactions to form hydrazones or triazoles .Salt Forms :

Hydrochloride salts (e.g., target compound and 3-Chloro-6-(piperidin-3-ylmethoxy)pyridazine hydrochloride ) improve aqueous solubility compared to neutral analogs, which is critical for drug formulation .

Pharmacological Activity

3-Chloro-6-(4-methylphenyl)pyridazine exhibits analgesic and anti-inflammatory activities via peripheral and central mechanisms, as demonstrated in rodent models . In contrast, the target compound’s role as a synthetic intermediate suggests its utility in constructing bioactive molecules rather than direct therapeutic use.

- Piperazine and Piperidine Derivatives: Compounds like 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () are associated with antiplatelet, antibacterial, and antiviral activities, highlighting the pharmacological versatility of pyridazine derivatives with nitrogen-rich substituents .

生物活性

3-Chloro-6-(chloromethyl)pyridazine hydrochloride is a heterocyclic compound characterized by its unique structure, which includes both chloro and chloromethyl groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : CHClN·HCl

- CAS Number : 1420865-79-7

- Molecular Weight : 179.01 g/mol

The presence of chlorine substituents enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

This compound interacts with multiple biological targets, influencing cellular processes through various mechanisms:

- Antimicrobial Activity : Studies indicate that pyridazine derivatives exhibit significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular functions.

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Studies

- Anticancer Activity : In a study evaluating a series of pyridazine derivatives, this compound demonstrated potent inhibition against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with tubulin, disrupting microtubule formation essential for mitosis.

- Antimicrobial Efficacy : Another study assessed the antimicrobial effects of various pyridazine derivatives, including our compound of interest. Results showed that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Chloro-6-(chloromethyl)pyridazine | Antimicrobial, Anticancer | Contains both chloro and chloromethyl groups |

| 3-Chloro-6-methylpyridazine | Anticancer | Lacks chloromethyl group |

| 3-Chloro-6-phenylpyridazine | Moderate Anticancer | Contains a phenyl group |

Synthetic Routes

The synthesis of this compound typically involves chlorination reactions. A common method includes:

- Chlorination of 6-Methylpyridazine :

- Reactants: 6-Methylpyridazine and thionyl chloride (SOCl)

- Conditions: Reflux under inert atmosphere

- Purification: Recrystallization to obtain pure product.

Applications in Research

The compound serves as a building block for synthesizing more complex heterocyclic compounds and is being explored for:

- Pharmaceutical Development : Investigating its potential as a lead compound for new drugs targeting cancer and infectious diseases.

- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-6-(chloromethyl)pyridazine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted pyridazine precursors. For example, describes a related synthesis route using 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration. For the target compound, substituting nitration with chloromethylation (e.g., using chloromethylation agents like paraformaldehyde/HCl) could yield the desired structure. Optimization involves adjusting solvent polarity (e.g., DMF vs. DME), temperature (80–120°C), and stoichiometry of chloromethylating agents. Yield improvements are monitored via HPLC or TLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H/C NMR to confirm substitution patterns (e.g., chloromethyl group at C6 via downfield shifts ~δ 4.5–5.0 ppm).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 213.0 for CHClN) .

- X-ray Crystallography : Single-crystal analysis using SHELX ( ) or WinGX ( ) to resolve bond lengths/angles and confirm hydrogen bonding patterns .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodology : Refer to safety data sheets (SDS) for organohalides (e.g., ). Key precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Store in anhydrous conditions (desiccators) to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystalline packing of this compound?

- Methodology : Perform graph set analysis ( ) on X-ray data to classify hydrogen bonds (e.g., N–H···Cl or C–H···O motifs). For example, shows triclinic packing (space group P1) with intermolecular Cl···N interactions stabilizing the lattice. Computational tools like Mercury or CrystalExplorer can model these interactions and predict solubility/stability .

Q. What strategies resolve regioselectivity challenges during functionalization of the pyridazine ring?

- Methodology : Use directing groups or kinetic control. highlights metalation with hindered bases (e.g., LDA or LTMP) to deprotonate specific positions. For 3-chloro-6-(chloromethyl)pyridazine, the chloromethyl group may act as an electron-withdrawing group, directing electrophilic substitution to C4. Monitor regioselectivity via F NMR if fluorine tags are introduced .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled during structure elucidation?

- Methodology : Cross-validate using complementary techniques:

- Dynamic NMR : Detect conformational flexibility (e.g., chloromethyl group rotation) causing signal splitting.

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data.

- Twinned Crystallography : Use SHELXL ( ) to refine twinned crystals if XRD data shows pseudo-symmetry .

Q. What in vitro assays are suitable for probing the biological activity of this compound, given its structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。